2-Methoxy-2-(3-methoxyphenyl)ethanamine
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Overview
Description
2-Methoxy-2-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the phenyl ring and the ethanamine chain
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine might also interact with monoamine oxidase enzymes.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it could potentially inhibit the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability .
Biochemical Pathways
If it acts similarly to 4-methoxyphenethylamine, it may influence the monoamine neurotransmitter pathways, including those involving dopamine, norepinephrine, and serotonin .
Result of Action
If it acts similarly to 4-Methoxyphenethylamine, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to reduce the nitrostyrene intermediate. This method offers a more scalable and efficient approach to producing the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the compound to yield different amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-2-(3-methoxyphenyl)ethanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar in structure but lacks the additional methoxy group on the ethanamine chain.
2-Methoxyphenethylamine: Differs by the position of the methoxy group on the phenyl ring.
4-Methoxyphenethylamine: Another isomer with the methoxy group at the para position.
Uniqueness
2-Methoxy-2-(3-methoxyphenyl)ethanamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenethylamine derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWLTKFZPJGKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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